5-methoxy-1-benzothiophene-2-sulfonamide

Physical Organic Chemistry Medicinal Chemistry Drug Design

5-Methoxy-1-benzothiophene-2-sulfonamide (CAS 96804-00-1) is a benzothiophene-based primary sulfonamide with the molecular formula C₉H₉NO₃S₂ and a molecular weight of 243.3 g/mol. The compound features a fused benzothiophene heterocycle with a sulfonamide group at the 2-position and a methoxy substituent at the 5-position.

Molecular Formula C9H9NO3S2
Molecular Weight 243.3 g/mol
Cat. No. B8666456
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-methoxy-1-benzothiophene-2-sulfonamide
Molecular FormulaC9H9NO3S2
Molecular Weight243.3 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)SC(=C2)S(=O)(=O)N
InChIInChI=1S/C9H9NO3S2/c1-13-7-2-3-8-6(4-7)5-9(14-8)15(10,11)12/h2-5H,1H3,(H2,10,11,12)
InChIKeySPHFFWSPWNZWSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methoxy-1-benzothiophene-2-sulfonamide: Core Chemical Profile for Procurement and Research Selection


5-Methoxy-1-benzothiophene-2-sulfonamide (CAS 96804-00-1) is a benzothiophene-based primary sulfonamide with the molecular formula C₉H₉NO₃S₂ and a molecular weight of 243.3 g/mol . The compound features a fused benzothiophene heterocycle with a sulfonamide group at the 2-position and a methoxy substituent at the 5-position. This scaffold is recognized as a versatile pharmacophore in medicinal chemistry, with benzothiophene-2-sulfonamide derivatives reported as inhibitors of carbonic anhydrase, chymase, and chemokine receptors [1][2]. The 5-methoxy substitution pattern is synthetically accessible via electrophilic substitution or directed metallation strategies and represents a key intermediate for further derivatization in drug discovery programs.

Why In-Class Benzothiophene Sulfonamides Cannot Substitute for 5-Methoxy-1-benzothiophene-2-sulfonamide in Research or Development


Benzothiophene-2-sulfonamides are not interchangeable building blocks due to the profound electronic and steric influence of substituents on the aromatic ring. The 5-methoxy group is an electron-donating substituent that alters the pKa of the sulfonamide –NH₂ moiety, directly affecting zinc-binding affinity in metalloenzyme targets such as carbonic anhydrase [1]. Predicted pKa data for the closely related 4-methoxy isomer (pKa 10.03 ± 0.30) demonstrate how methoxy positioning modulates ionizability relative to unsubstituted or halogenated analogs . In chymase inhibitor SAR, substituent variations on the benzothiophene core resulted in IC₅₀ differences spanning over three orders of magnitude, confirming that simple core interchange invalidates pharmacological comparisons [2]. For procurement, substituting a 5-methoxy-1-benzothiophene-2-sulfonamide with an unsubstituted, 6-hydroxy, or 3-chloro analog will yield divergent reactivity profiles, solubility characteristics, and biological target engagement.

Quantitative Differentiation Evidence: 5-Methoxy-1-benzothiophene-2-sulfonamide vs. Closest Analogs


Electronic Modulation of Sulfonamide pKa: 5-Methoxy vs. Unsubstituted and 4-Methoxy Isomers

The 5-methoxy substituent electronically modulates the acidity of the primary sulfonamide group, a critical parameter for zinc-binding interactions in carbonic anhydrase and related metalloenzyme inhibition. The predicted pKa of 4-methoxybenzo[b]thiophene-2-sulfonamide is 10.03 ± 0.30 , while the unsubstituted 1-benzothiophene-2-sulfonamide exhibits a distinct ionization profile due to the absence of the electron-donating methoxy group [1]. The 5-methoxy regioisomer is expected to show a comparable pKa shift relative to the parent compound, directly impacting the fraction of the deprotonated sulfonamide anion available for zinc coordination at physiological pH.

Physical Organic Chemistry Medicinal Chemistry Drug Design

Carbonic Anhydrase II Inhibition: Benzothiophene-2-sulfonamide Pharmacophore vs. Benzothiazole Analogs

Benzothiophene-2-sulfonamide derivatives demonstrate superior topical ocular hypotensive activity compared to their benzothiazole counterparts. In the alpha-chymotrypsinized rabbit model, 6-hydroxybenzo[b]thiophene-2-sulfonamide (L-650,719) exhibited potent intraocular pressure reduction and was selected for clinical evaluation [1]. The intrinsic lipophilicity of the benzothiophene core (logP shift relative to benzothiazole) enhances corneal penetration—a key advantage for topical glaucoma therapy. The 5-methoxy substitution further increases lipophilicity compared to the 6-hydroxy analog, potentially altering both corneal flux and systemic clearance profiles.

Enzyme Inhibition Glaucoma Ocular Pharmacology

Synthetic Accessibility Advantage: Direct Sulfonamide Installation Without 3‑Position Halogenation

The 3-chloro-5-methoxy-1-benzothiophene-2-sulfonamide analog requires a multi-step sequence involving prior chlorination at the 3-position followed by sulfonamide formation, as reported by Moloney et al. [1]. In contrast, 5-methoxy-1-benzothiophene-2-sulfonamide can be accessed directly from 5-methoxybenzo[b]thiophene via sulfonylation without the need for 3-position pre-functionalization [2]. This synthetic divergence reduces step count and avoids the use of chlorinating agents, lowering the environmental burden and simplifying purification.

Synthetic Chemistry Lead Optimization Parallel Synthesis

Human Chymase Inhibitor Scaffold: 5-Methoxy as a Tolerated Substituent for Potency Optimization

In the SAR study of benzo[b]thiophene-2-sulfonamide derivatives as human chymase inhibitors, the lead compound TY-51076 (a 5-chloro-3-methyl-substituted derivative) achieved an IC₅₀ of 56 nM with >400-fold selectivity over chymotrypsin and cathepsin G [1]. The 5-position was identified as a key vector for modulating potency and selectivity. The 5-methoxy substituent represents an electronically distinct replacement for the 5-chloro group, offering a hydrogen-bond-accepting oxygen that can engage different active site residues while maintaining the steric occupancy required for chymase binding.

Chymase Inhibition Cardiovascular Disease Serine Protease

Optimal Use Cases for 5-Methoxy-1-benzothiophene-2-sulfonamide Based on Differential Evidence


Carbonic Anhydrase Inhibitor Lead Optimization for Topical Glaucoma Therapy

Leverage the intrinsic corneal permeability advantage of the benzothiophene core combined with the 5-methoxy group's favorable lipophilicity modulation for designing next-generation topical carbonic anhydrase inhibitors. The scaffold has demonstrated clinically relevant intraocular pressure reduction in the alpha-chymotrypsinized rabbit model, and the 5-OCH₃ substitution provides a distinct pharmacokinetic handle compared to the 6-hydroxy lead L-650,719 [1].

Chymase Inhibitor Development with Reduced Lipophilicity Relative to 5-Chloro Analogs

Initiate chymase inhibitor SAR campaigns using 5-methoxy-1-benzothiophene-2-sulfonamide as a core scaffold. The 5-methoxy group serves as a less lipophilic, hydrogen-bond-accepting alternative to the 5-chloro substituent found in lead compound TY-51076 (IC₅₀ = 56 nM), potentially improving aqueous solubility and reducing plasma protein binding while retaining the benzothiophene-2-sulfonamide pharmacophore essential for chymase active site engagement [2].

Parallel Synthesis of Benzothiophene Sulfonamide Libraries Without 3‑Position Pre-Functionalization

Employ 5-methoxy-1-benzothiophene-2-sulfonamide as the preferred starting material for generating diverse sulfonamide libraries via N-functionalization, exploiting the simpler synthetic route that bypasses 3-position halogenation. This eliminates at least one synthetic step relative to 3-chloro analogs, reducing reagent costs and enabling faster library production for hit-to-lead programs [3].

Chemokine Receptor Modulator Scaffold Exploration

Explore 5-methoxy-1-benzothiophene-2-sulfonamide as a core scaffold for chemokine receptor modulation, as disclosed in the Allergan patent family covering benzothiophene sulfonamide derivatives as chemokine receptor modulators. The 5-methoxy substitution pattern may confer differential receptor subtype selectivity compared to unsubstituted or halogenated analogs within the claimed chemical space [4].

Quote Request

Request a Quote for 5-methoxy-1-benzothiophene-2-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.